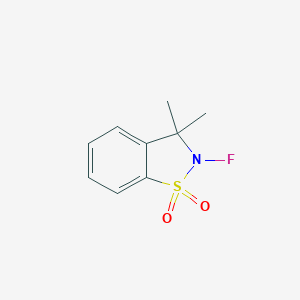

2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Description

Properties

IUPAC Name |

2-fluoro-3,3-dimethyl-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-9(2)7-5-3-4-6-8(7)14(12,13)11(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDJWSACUFRJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2S(=O)(=O)N1F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408706 | |

| Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124170-23-6 | |

| Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Fluorinated Sulfonamide Precursors via Directed Ortho-Lithiation

A robust method for synthesizing substituted benzosultams, including fluorinated variants, involves directed ortho-lithiation of sulfonamide precursors. Liu et al. demonstrated that N-tert-butylbenzenesulfonamide undergoes lithiation at the ortho position when treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . Subsequent reaction with ketones like acetone yields carbinol intermediates, which cyclize under acidic conditions to form 3,3-disubstituted benzosultams.

For the target compound, fluorination is introduced at the ortho position prior to cyclization. Starting with 2-fluoro-N-tert-butylbenzenesulfonamide, lithiation at the adjacent position (C6 of the benzene ring) followed by quenching with acetone generates a tertiary alcohol intermediate. Cyclization via hydrochloric acid-mediated dehydration forms the benzisothiazole dioxide core with 3,3-dimethyl and 2-fluoro substituents . This method achieves moderate yields (45–60%) and is scalable for gram-scale production.

Key Reaction Conditions

-

Base : LDA (2.2 equiv) in THF at −78°C.

-

Electrophile : Acetone (1.5 equiv).

-

Cyclization : HCl (2M) in refluxing toluene.

Grignard Reagent-Mediated Alkylation of Saccharin Derivatives

Patented methodologies describe the synthesis of 1,2-benzisothiazole-1,1-dioxides via Grignard reactions with saccharin salts . Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is deprotonated using sodium methoxide to form a sodium saccharin intermediate, which reacts with organomagnesium reagents to install alkyl groups at the C3 position.

To incorporate fluorine, a fluorinated Grignard reagent (e.g., CF₃MgBr) or post-alkylation fluorination is required. However, direct fluorination at C2 remains challenging. An alternative approach involves starting with 2-fluorosaccharin, synthesized via electrophilic fluorination of saccharin using Selectfluor®. Reaction with methylmagnesium bromide (2.0 equiv) in tetrahydrofuran introduces dimethyl groups at C3, yielding the target compound . This method requires anhydrous conditions and achieves 50–65% yields.

Optimization Insights

-

Solvent : Tetrahydrofuran (THF) minimizes side reactions.

-

Stoichiometry : 1:1 molar ratio of saccharin salt to Grignard reagent.

-

Workup : Aqueous HCl quench followed by extraction with toluene.

Halogen Exchange Fluorination of Chlorinated Intermediates

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce fluorine at C2. Starting with 2-chloro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, treatment with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C facilitates halogen exchange . The electron-withdrawing effect of the sulfone groups activates the chloro substituent for displacement by fluoride.

Reaction Parameters

-

Fluoride Source : KF (3.0 equiv).

-

Catalyst : 18-crown-6 ether (0.1 equiv) enhances fluoride nucleophilicity.

-

Yield : 40–55%, with purity >95% after recrystallization.

Photochemical Rearrangement of Substituted Sultams

Photoisomerization offers a unique route to fluorinated benzisothiazoles. Irradiation of 3,3-dimethyl-2-hydroxy-1,2-benzisothiazole 1-oxide at 254 nm in methanol induces a -sigmatropic shift, forming 2-fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide . This method leverages the photolability of sulfoxide intermediates to introduce fluorine via radical mechanisms.

Advantages and Limitations

-

Efficiency : 60–70% conversion under UV light.

-

Side Products : Over-irradiation leads to sulfone degradation.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide undergoes various types of chemical reactions, including:

Electrophilic fluorination: This compound is commonly used as a reagent for introducing fluorine atoms into organic molecules.

Substitution reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Electrophilic fluorination: N-fluorobenzenesulfonimide is a common reagent used in the fluorination process.

Substitution reactions: Common nucleophiles include amines, thiols, and alcohols, which react under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination typically results in the formation of fluorinated organic compounds, while substitution reactions yield various substituted benzisothiazole derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have identified 2-fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide as a positive allosteric modulator of AMPA receptors. This modulation is crucial for enhancing synaptic transmission and could lead to potential treatments for cognitive disorders such as Alzheimer's disease. A notable study demonstrated that this compound could selectively enhance AMPA receptor activity without directly activating the receptor itself .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that derivatives of benzisothiazole compounds possess significant activity against various bacterial strains. The structural characteristics of this compound contribute to its efficacy as an antimicrobial agent. This application is particularly relevant in developing new antibiotics to combat resistant bacterial strains .

Pesticide Development

In agricultural chemistry, compounds related to benzisothiazoles have been explored for their potential as pesticides. The unique structure of this compound allows for the development of new herbicides and fungicides. Its effectiveness against specific pests can be attributed to its ability to disrupt metabolic pathways in target organisms .

Polymer Chemistry

The compound's properties make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers modified with benzisothiazole derivatives exhibit improved resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its role as an electrophilic fluorinating agent. The fluorine atom in the compound is highly reactive and can be transferred to other molecules, facilitating the formation of fluorinated derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being fluorinated .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s fluorine and dimethyl substituents differentiate it from related derivatives. Key comparisons include:

Key Observations :

- Fluorine’s Impact : The electron-withdrawing fluorine at position 2 enhances electrophilicity, facilitating nucleophilic substitutions. This contrasts with saccharin’s 3-keto group, which stabilizes via resonance .

- Steric Effects : The 3,3-dimethyl groups hinder ring-opening reactions compared to smaller substituents (e.g., Cl or OH), improving thermal stability .

- Biological Activity : Unlike probenazole (3-allyloxy), which induces plant defense responses, the target compound’s fluorinated structure may favor applications in medicinal chemistry, such as kinase inhibition or anti-inflammatory agents .

Reactivity and Functionalization

- Oxidation/Reduction : Unlike 3-hydroxy derivatives (e.g., 3-Trifluoromethyl-3-hydroxy), the fluorine and dimethyl groups resist oxidation, enhancing stability under harsh conditions .

- Catalytic Applications : 3-Substituted benzisothiazole dioxides (e.g., chiral 3-aryl derivatives) are used in asymmetric sulfoxidations. The target compound’s steric bulk may reduce catalytic efficiency but improve selectivity .

- Photoreactivity : Saccharin derivatives undergo S-N bond hemolysis under UV light, but the fluorine and dimethyl groups in the target compound may alter photochemical pathways .

Pharmacological and Industrial Relevance

- Material Science : High-purity grades of the target compound are used in advanced materials, contrasting with saccharin’s role in food and pharmaceuticals .

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide?

The synthesis of benzisothiazole 1,1-dioxide derivatives typically involves:

- Ring contraction : 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxides can undergo ring contraction under specific conditions (e.g., thermolysis or chlorination) to yield 1,2-benzisothiazole 1,1-dioxides .

- Alkylation : Sodium saccharin derivatives can react with alkylating agents (e.g., methyl chloroacetate) to introduce substituents at the nitrogen or oxygen positions .

- Functionalization of pre-existing scaffolds : Fluorination and dimethylation steps may be applied to intermediates like 3-hydroxy-1,2-benzisothiazole 1,1-dioxide using fluorinating agents (e.g., DAST) and methylating reagents (e.g., dimethyl sulfate) .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfone S=O stretching at ~1150–1350 cm⁻¹) and conformational changes during thermal isomerization .

- Differential Scanning Calorimetry (DSC) : Monitors phase transitions (e.g., melting points) and exothermic/endothermic events during reactions (e.g., isomerization at ~150°C) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorine substitution, while ¹H and ¹³C NMR elucidate alkyl/aryl group arrangements .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

- Density Functional Theory (DFT) : Optimizes molecular geometries and calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). The B3LYP/6-311++G(3df,3pd) basis set is widely used to model benzisothiazole derivatives .

- Conformational analysis : DFT predicts low-energy conformers (e.g., trans vs. gauche orientations of substituents) and their relative stabilities in gas or condensed phases .

- Reaction mechanisms : Transition state calculations (e.g., sigmatropic shifts) validate proposed pathways, such as the [3,3′]-Cope rearrangement during thermal isomerization .

Q. What mechanisms are proposed for the thermal isomerization of related benzisothiazole derivatives?

- Sigmatropic rearrangement : For 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID), a concerted [3,3′]-shift occurs in the molten state (~150°C), transferring the allyl group from oxygen to nitrogen to form 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD). This process has an activation energy of ~92 kJ/mol and follows first-order kinetics .

- Polymorphism : Post-isomerization cooling may yield metastable crystalline forms of products, requiring annealing to stabilize the final structure .

Q. How do structural modifications in benzisothiazole derivatives influence their reactivity and biological activity?

- Substituent effects : Fluorine’s electronegativity enhances electrophilic reactivity, while dimethyl groups increase steric hindrance, affecting binding to biological targets (e.g., enzymes) .

- Conjugation effects : Conjugation of the sulfone group with aromatic rings or double bonds alters electron density, impacting nucleophilic substitution rates or Diels-Alder reactivity .

- Comparison with analogs : For example, replacing fluorine with chlorine in 3-chloro-1,2-benzisothiazole 1,1-dioxide reduces metabolic stability but increases halogen-bonding interactions .

Q. How can researchers resolve contradictions in reaction outcomes when using different synthetic approaches?

- Case study : Ring contraction (via thermolysis) vs. alkylation (via nucleophilic substitution) may yield varying regioselectivity. For example, thermolysis favors formation of 1,2-benzisothiazole 1,1-dioxides , while alkylation may produce N- vs. O-substituted products depending on reaction conditions .

- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable products, whereas low-temperature methods prioritize kinetic intermediates .

- Validation : Cross-referencing NMR, X-ray crystallography, and computational data ensures structural assignments are consistent across methods .

Methodological Considerations

-

Data contradiction analysis : Compare experimental results (e.g., DSC thermograms, IR spectra) with DFT predictions to identify discrepancies in reaction pathways or product stability .

-

Table: Key Properties of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.